MSC2504877

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

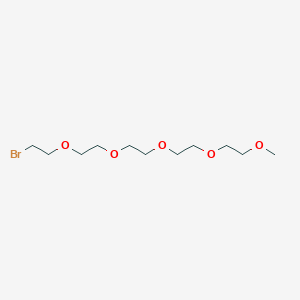

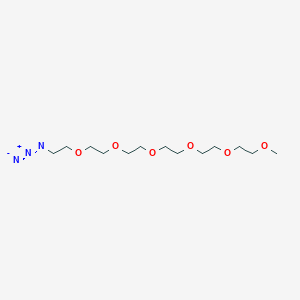

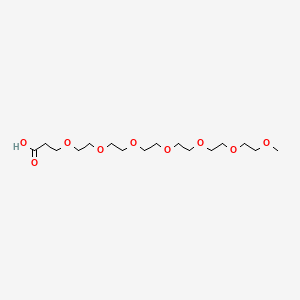

MSC2504877, also known as M2912, is a potent and orally active tankyrase inhibitor . It has IC50s of 0.0007, 0.0008, 0.54 µM for TNKS, TNKS2, PARP1, respectively . This compound increases the expression of AXIN2 and TNKS protein levels and decreases β-catenin levels . It shows anti-tumor activity .

Molecular Structure Analysis

The chemical formula of this compound is C17H18N2O2 . Its exact mass is 282.14 and its molecular weight is 282.343 .Chemical Reactions Analysis

This compound has been shown to increase the expression of AXIN2 and TNKS protein levels and decrease β-catenin levels . It inhibits the survival of APC −/− cells and COLO320DM cells . When combined with albociclib, it induces cell cycle arrest at G1 phase .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a solubility of 125 mg/mL in DMSO . It should be stored at -20°C .Scientific Research Applications

Data-Intensive Analysis in Scientific Research

Research scientists use a variety of software applications to support their data-intensive analyses and processes. Efficient support for these applications includes essential requirements such as interoperability, integration, automation, reproducibility, and efficient data handling. Different technologies like workflow, service, and portal technologies are employed to meet these requirements, suggesting a hybrid technology approach for supporting the essential requirements of data-intensive research (Yao, Rabhi, & Peat, 2014).

Development and Usage of Scientific Software

The development, usage, and maintenance of scientific research applications or codes are challenging due to the complexity of scientific software. These applications are often developed from scratch by scientists using traditional programming languages, leading to difficulties in development, usage, and maintenance. Modern commercial applications software, on the other hand, is generally written using toolkits and software frameworks that allow new applications to be rapidly assembled from existing component libraries. This trend is now starting to be seen in scientific software frameworks as well, both for grid-enabling existing applications and for developing new applications from scratch (Appelbe, Moresi, Quenette, & Simter, 2007).

Graduate Student Research Skills Development

Professional Identity Development in STEM Doctorate

The STEM doctorate is seen as the established entry qualification for a scientific research career. However, the contemporary STEM doctoral graduates assume diverse professional paths, with many pursuing non-academic careers. This has led to the suggestion that the STEM PhD may not adequately prepare students for the complexity of their future professional lives. The neglect of professional identity development is considered damaging even for those pursuing a research career, as the landscape of contemporary science has transformed. Proposals for reform in STEM doctorate education focus on aiding the development of professional identity and equipping students with a more flexible understanding of becoming and being a researcher (Hancock & Walsh, 2016).

Hackathons in Scientific Research

Hackathons are shown to be a means of enhancing collaborative science by enabling peer review before results of analyses are published. They help in cross-validating the design of studies or underlying data sets and driving reproducibility of scientific analyses. Hackathons also serve as a strategy to bridge the traditional divide between data generators and bioinformaticians, fostering collaboration and agile extensions to structured collaborations between multiple investigators and institutions (Ghouila et al., 2018).

Mechanism of Action

MSC2504877 is a tankyrase inhibitor that suppresses Wnt/β-catenin signalling in tumour cells . It inhibits the growth of APC mutant colorectal tumour cells . The addition of this compound to palbociclib enhances G1 cell cycle arrest and cellular senescence in tumour cells . This compound exposure suppresses the upregulation of Cyclin D2 and Cyclin E2 caused by palbociclib and enhances the suppression of phospho-Rb .

properties

CAS RN |

1460286-21-8 |

|---|---|

Molecular Formula |

C17H18N2O2 |

Molecular Weight |

282.343 |

IUPAC Name |

3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one |

InChI |

InChI=1S/C17H18N2O2/c1-11-4-9-15-16(20)18-14(10-19(11)15)12-5-7-13(8-6-12)17(2,3)21/h4-10,21H,1-3H3,(H,18,20) |

InChI Key |

MPXAEYSGFKRDQM-UHFFFAOYSA-N |

SMILES |

O=C1C2=CC=C(C)N2C=C(C3=CC=C(C(C)(O)C)C=C3)N1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

MSC2504877; MSC 2504877; MSC-2504877 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

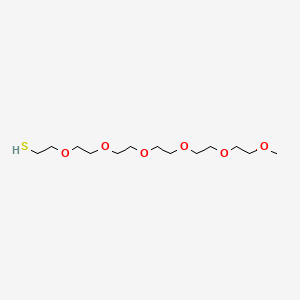

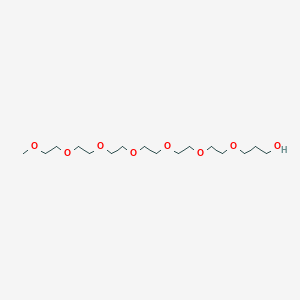

![tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate](/img/structure/B609267.png)